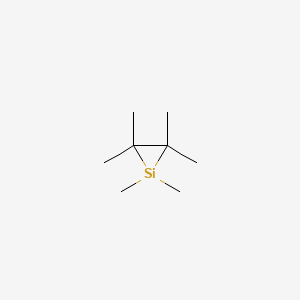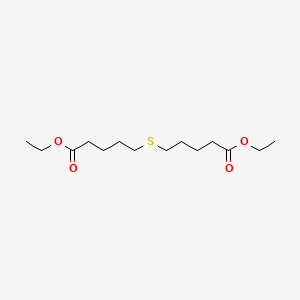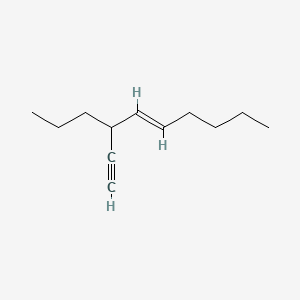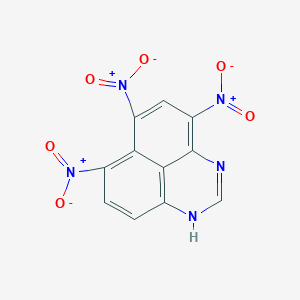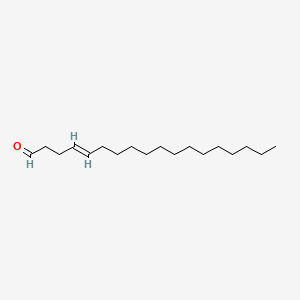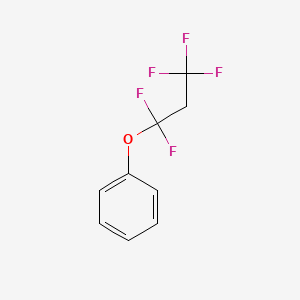![molecular formula C24H21N3 B14629147 2,2'-[(Pyridin-4-yl)methylene]bis(3-methyl-1H-indole) CAS No. 57637-78-2](/img/structure/B14629147.png)
2,2'-[(Pyridin-4-yl)methylene]bis(3-methyl-1H-indole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[(Pyridin-4-yl)methylene]bis(3-methyl-1H-indole): is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-[(Pyridin-4-yl)methylene]bis(3-methyl-1H-indole) typically involves the condensation of 3-methyl-1H-indole with pyridine-4-carbaldehyde. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, under reflux conditions in a suitable solvent like ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moieties, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed on the pyridine ring or the indole moieties, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common for indole derivatives, where substituents can be introduced at specific positions on the indole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-diones, while reduction could produce dihydroindoles. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the indole rings.
Aplicaciones Científicas De Investigación
Chemistry: 2,2’-[(Pyridin-4-yl)methylene]bis(3-methyl-1H-indole) is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known for their antiviral, anticancer, and antimicrobial properties, making this compound a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic applications include its use as an antiviral, anticancer, and antimicrobial agent. Research is ongoing to explore its efficacy and safety in various medical applications.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,2’-[(Pyridin-4-yl)methylene]bis(3-methyl-1H-indole) is not fully understood, but it is believed to interact with various molecular targets and pathways. The indole moieties can bind to multiple receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, and disruption of microbial cell walls.
Comparación Con Compuestos Similares
- 2,2’-[(Pyridin-2-yl)methylene]bis(3-methyl-1H-indole)
- 2,2’-[(Pyridin-3-yl)methylene]bis(3-methyl-1H-indole)
- 2,2’-[(Pyridin-4-yl)methylene]bis(1H-indole)
Comparison:
- 2,2’-[(Pyridin-4-yl)methylene]bis(3-methyl-1H-indole) is unique due to the presence of the 3-methyl group on the indole rings, which can influence its chemical reactivity and biological activity.
- 2,2’-[(Pyridin-2-yl)methylene]bis(3-methyl-1H-indole) and 2,2’-[(Pyridin-3-yl)methylene]bis(3-methyl-1H-indole) differ in the position of the pyridine ring, which can affect their binding affinity to molecular targets.
- 2,2’-[(Pyridin-4-yl)methylene]bis(1H-indole) lacks the 3-methyl group, which may result in different chemical and biological properties.
Propiedades
Número CAS |
57637-78-2 |
|---|---|
Fórmula molecular |
C24H21N3 |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
3-methyl-2-[(3-methyl-1H-indol-2-yl)-pyridin-4-ylmethyl]-1H-indole |
InChI |
InChI=1S/C24H21N3/c1-15-18-7-3-5-9-20(18)26-23(15)22(17-11-13-25-14-12-17)24-16(2)19-8-4-6-10-21(19)27-24/h3-14,22,26-27H,1-2H3 |
Clave InChI |
SKXYFCLEDPROCQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC2=CC=CC=C12)C(C3=CC=NC=C3)C4=C(C5=CC=CC=C5N4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethyl-2lambda~6~-pyrido[2,3-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione](/img/structure/B14629074.png)
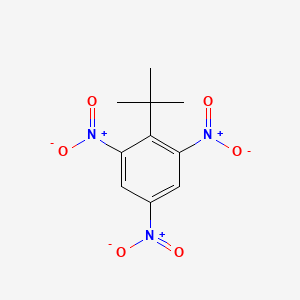
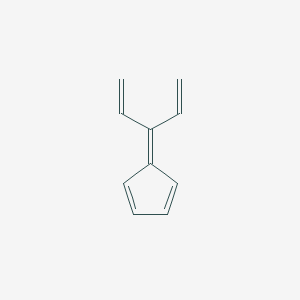
![Ethyl [phenyl(propylamino)methyl]phosphonate](/img/structure/B14629078.png)
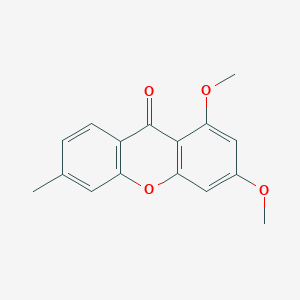
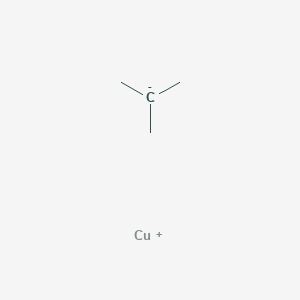
![(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]cyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;iodide](/img/structure/B14629090.png)

